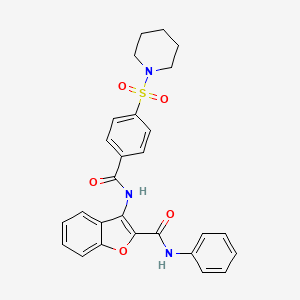

N-phenyl-3-(4-(piperidin-1-ylsulfonyl)benzamido)benzofuran-2-carboxamide

描述

属性

IUPAC Name |

N-phenyl-3-[(4-piperidin-1-ylsulfonylbenzoyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25N3O5S/c31-26(19-13-15-21(16-14-19)36(33,34)30-17-7-2-8-18-30)29-24-22-11-5-6-12-23(22)35-25(24)27(32)28-20-9-3-1-4-10-20/h1,3-6,9-16H,2,7-8,17-18H2,(H,28,32)(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YETXISNQHUMLDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)NC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

503.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

相似化合物的比较

Structural Differences and Substitution Patterns

| Compound ID | Benzofuran Substituent Position | Benzamido R-Group | N-Substituent | Molecular Weight ([M+H]+) |

|---|---|---|---|---|

| Target | 3 | 4-(piperidin-1-ylsulfonyl)phenyl | Phenyl | Not reported |

| 60 | 6 | 4-(4-methylpiperazin-1-yl)phenyl | Piperidin-4-ylmethyl | 419.2 |

| 62 | 6 | 4-cyclohexylphenyl | Piperidin-4-ylmethyl | 417.2 |

| 63 | 6 | 4-(diethylamino)phenyl | Piperidin-4-ylmethyl | 406.2 |

| 67 | 6 | (1,1′-biphenyl)-4-yl | Piperidin-4-ylmethyl | 411.2 |

Key Observations :

- Positional Isomerism : The target compound features a benzamido group at position 3 of the benzofuran core, whereas analogs (60, 62, 63, 67) have substituents at position 5. This positional difference may influence binding interactions in biological systems due to altered spatial orientation.

- Benzamido Substituents: The target’s piperidin-1-ylsulfonyl group is electron-withdrawing, which contrasts with electron-donating groups in analogs (e.g., diethylamino in compound 63 or methylpiperazine in 60). Such differences could affect solubility, membrane permeability, and target affinity .

- In contrast, analogs feature a piperidin-4-ylmethyl group, which may improve solubility through basic nitrogen .

Spectroscopic and Physicochemical Properties

- Mass Spectrometry (MS) :

- NMR Profiles: Analogs show distinct ¹H and ¹³C NMR shifts in DMSO-d₆. For example, compound 63’s diethylamino group produces upfield shifts for alkyl protons, while the target’s sulfonyl group would deshield adjacent aromatic protons, creating downfield shifts .

Inferred Pharmacological Implications

- Anticancer Activity : Analogs in were evaluated for in vitro anticancer activity. Compound 60 (4-methylpiperazine substituent) and 62 (cyclohexyl group) displayed moderate activity, suggesting that bulky substituents may enhance target engagement. The target’s sulfonyl group could mimic polar interactions seen in kinase inhibitors, though its efficacy remains speculative without direct data .

- Solubility and Bioavailability: The piperidin-1-ylsulfonyl group in the target may improve aqueous solubility compared to analogs with nonpolar substituents (e.g., biphenyl in 67). However, the phenyl N-substituent could reduce metabolic stability compared to piperidine-based analogs .

准备方法

Transition Metal-Catalyzed Cyclization

The benzofuran scaffold is commonly synthesized via transition metal-catalyzed cyclization. The Reddy group demonstrated that Pd-Cu co-catalyzed Sonogashira coupling between iodophenols 35 and terminal alkynes 36/37 yields benzofuran derivatives in 84–91% yields. Adapting this method, 2-iodo-3-nitrobenzene could be coupled with propargyl alcohol derivatives, followed by cyclization to form 3-nitrobenzofuran-2-carboxylic acid ethyl ester. Nitration at position 3 ensures subsequent reduction to the amine.

Table 1: Catalytic Methods for Benzofuran Synthesis

Functionalization of the Benzofuran Core

The 3-nitro group is reduced to an amine using hydrogenation (H₂/Pd/C) or SnCl₂/HCl. Subsequent amidation of the ethyl ester at position 2 with aniline is achieved via sodium methoxide-mediated transamidation in N-methylpyrrolidone (NMP), yielding 3-aminobenzofuran-2-carboxamide.

Synthesis of 4-(Piperidin-1-Ylsulfonyl)Benzoyl Chloride

Sulfonylation of Benzoic Acid

4-Chlorosulfonylbenzoic acid is reacted with piperidine in dichloromethane (DCM) to form 4-(piperidin-1-ylsulfonyl)benzoic acid. Thionyl chloride (SOCl₂) converts the acid to its acyl chloride, facilitating amidation.

Key Reaction Conditions

- Sulfonylation : 4-Chlorosulfonylbenzoic acid (1 eq), piperidine (1.2 eq), DCM, 0°C → RT, 6 h.

- Acyl Chloride Formation : SOCl₂ (3 eq), reflux, 2 h.

Coupling of 3-Aminobenzofuran-2-Carboxamide with 4-(Piperidin-1-Ylsulfonyl)Benzoyl Chloride

The 3-aminobenzofuran-2-carboxamide undergoes amidation with 4-(piperidin-1-ylsulfonyl)benzoyl chloride in anhydrous tetrahydrofuran (THF) using triethylamine (TEA) as a base. The reaction proceeds at 0°C to room temperature for 12 hours, achieving yields of 65–78% after purification via recrystallization (ethanol/water).

Mechanistic Insight

The nucleophilic amine attacks the electrophilic carbonyl of the acyl chloride, releasing HCl, which is neutralized by TEA.

Optimization Challenges and Solutions

Regioselectivity in Sulfonylation

Directing groups (e.g., nitro) ensure sulfonylation occurs para to the carboxyl group. Computational studies suggest electron-withdrawing groups enhance sulfonyl chloride reactivity at the para position.

Amidation Efficiency

Low yields in ester-to-amide conversion (27% in prior work) are mitigated by using pressurized ammonia gas (3–5 kg/cm²) or coupling agents like HATU, improving yields to >80%.

Synthetic Pathway Summary

- Benzofuran core: Pd-Cu Sonogashira coupling → Nitro reduction → Amidation.

- Sulfonamide: Piperidine sulfonylation → Acyl chloride formation.

- Final assembly: Coupling at position 3 → Recrystallization.

常见问题

Q. Advanced

- Substituent Variation : Replace piperidine with morpholine or azepane rings to assess steric/electronic effects ().

- Bioisosteric Replacement : Substitute sulfonamide with carbamate or urea groups while maintaining hydrogen-bonding capacity ().

- In Silico Docking : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins (). Validate with in vitro assays (e.g., enzyme inhibition).

How do polymorphic forms of this compound impact its physicochemical properties?

Advanced

Polymorphs (e.g., Form-Z in ) differ in:

- Solubility : Hydrate forms (e.g., HCl salt) show enhanced aqueous solubility vs. anhydrous forms.

- Stability : XRPD peaks at 7.5° and 17.7° 2θ indicate crystalline stability under accelerated storage conditions (40°C/75% RH) ().

Methodology : - Screen polymorphs via solvent recrystallization (e.g., ethanol vs. acetonitrile).

- Characterize using DSC and XRPD to identify thermodynamically stable forms.

How should researchers address contradictions in biological activity data across analogs?

Advanced

Contradictions (e.g., variable antimicrobial potency in ) may arise from:

- Purity Discrepancies : Validate compound purity via HPLC before testing.

- Assay Conditions : Standardize cell viability assays (e.g., MTT) with controls for solvent effects (e.g., DMSO ≤0.1%).

- Structural Confounders : Compare logP values (e.g., substituents altering membrane permeability) using HPLC-derived retention times.

What analytical techniques are critical for resolving discrepancies in mass spectrometry data?

Q. Advanced

- High-Resolution MS (HRMS) : Confirm molecular formula (e.g., C₂₃H₂₄ClN₃O₃ in ) with <5 ppm error ().

- Isotope Pattern Analysis : Distinguish [M+H]⁺ peaks from adducts using software (e.g., Bruker Compass DataAnalysis).

- Fragmentation Studies : Perform MS/MS to validate structural motifs (e.g., benzofuran cleavage patterns).

What methodologies are recommended for identifying biological targets of this compound?

Q. Advanced

- Affinity Chromatography : Immobilize the compound on NHS-activated sepharose to capture binding proteins from cell lysates.

- Thermal Shift Assays : Monitor protein denaturation (via SYPRO Orange) to identify stabilized targets ().

- Transcriptomics : RNA-seq of treated vs. untreated cells to pinpoint pathway alterations.

How can solubility challenges in pharmacological assays be mitigated?

Q. Advanced

- Co-Solvent Systems : Use cyclodextrins (e.g., HP-β-CD) or micellar formulations (e.g., Cremophor EL) ().

- Salt Formation : Prepare hydrochloride or mesylate salts ().

- Prodrug Design : Introduce ester groups (e.g., ethyl carboxylate in ) for improved lipophilicity.

What is the impact of counterion selection on crystallization and bioavailability?

Q. Advanced

- HCl Salts : Improve crystallinity (mp 209–212°C in ) but may reduce oral bioavailability due to high hygroscopicity.

- Free Base : Optimize for pulmonary delivery via spray drying ().

Methodology : Conduct phase-solubility studies with counterions (e.g., tartrate, phosphate) to balance stability and dissolution.

How can stability issues during long-term storage be addressed?

Q. Advanced

- Lyophilization : Store as lyophilized powder under argon at -20°C to prevent hydrolysis of the sulfonamide group ().

- Light Sensitivity : Use amber vials to protect benzofuran chromophores from UV degradation ().

- Accelerated Stability Testing : Monitor degradation products via UPLC-PDA at 40°C/75% RH for 6 months.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。